3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid
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Overview
Description
3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid: is an organic compound with the molecular formula C14H11BrO3 It is a derivative of biphenyl, featuring a bromine atom at the 3’ position, a methoxy group at the 5’ position, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 5’ position through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium hydroxide (NaOH).
Carboxylation: The carboxylic acid group at the 3 position can be introduced via a carboxylation reaction, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the carboxylic acid group, reducing it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: Formation of 3’-Bromo-5’-methoxybiphenyl-3-carboxaldehyde or 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid.
Reduction: Formation of 3’-Bromo-5’-methoxybiphenyl-3-methanol or 3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid.
Substitution: Formation of 3’-Amino-5’-methoxybiphenyl-3-carboxylic acid or 3’-Thio-5’-methoxybiphenyl-3-carboxylic acid.
Scientific Research Applications
Chemistry: 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used to study the effects of brominated biphenyl derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- 3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid
- 3’-Bromo-5’-hydroxybiphenyl-3-carboxylic acid
- 3’-Chloro-5’-methoxybiphenyl-3-carboxylic acid
Uniqueness: 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid is unique due to the specific positions of its substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(3-bromo-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWZVMVNLVXIAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681802 |
Source
|
Record name | 3'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-39-2 |
Source
|
Record name | 3′-Bromo-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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